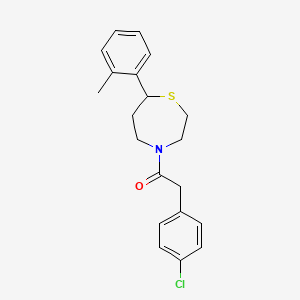

![molecular formula C8H13F2N B2554073 7,7-二氟-2-氮杂螺[4.4]壬烷 CAS No. 1785409-55-3](/img/structure/B2554073.png)

7,7-二氟-2-氮杂螺[4.4]壬烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

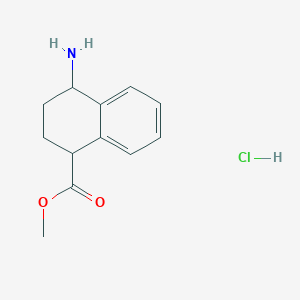

The compound 7,7-Difluoro-2-azaspiro[4.4]nonane is a derivative of the azaspiro[4.4]nonane family, which is characterized by a spirocyclic structure consisting of a cyclopentane ring and a pyrrolidine ring. This structure is significant due to its presence in various bioactive natural products, such as cephalotaxine, which has shown pronounced antileukemic activity .

Synthesis Analysis

The synthesis of azaspiro[4.4]nonane derivatives can be achieved through different strategies. One approach involves the copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides, which leads to the formation of trifluoromethylated 2-azaspiro[4.5]decanes . Another method includes the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, which yields new 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1'-cyclohexane] derivatives . Additionally, a one-pot synthesis using Mn(III)-based oxidation has been reported to produce 2-oxa-7-azaspiro[4.4]nonane-8,9-diones . Improved synthesis methods have also been developed, such as the one starting from malononitrile, which offers higher efficiency and better yield for the production of diazaspiro[4.4]nonane .

Molecular Structure Analysis

The molecular structure of azaspiro[4.4]nonane derivatives is characterized by the presence of a spirocyclic framework. This framework is composed of a five-membered cyclopentane ring fused to a four-membered pyrrolidine ring. The unique structural features of these compounds, such as the presence of adjacent quaternary stereocenters, are crucial for their biological activity . The molecular structure is often elucidated using techniques like NMR spectroscopy, as demonstrated in the study of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes .

Chemical Reactions Analysis

Azaspiro[4.4]nonane derivatives can undergo various chemical reactions. For instance, the catalytic hydrogenation of [(5,6-dihydro-4H-1,2-oxazin-3-yl)methyl]malonates leads to the formation of methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, involving initial N-O bond cleavage . The reactivity of these compounds is also demonstrated in the synthesis of pheromones, where 1,6-dioxaspiro[4.4]nonanes are synthesized for use in biological studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspiro[4.4]nonane derivatives are influenced by their spirocyclic structure and substituents. These properties include solubility, melting points, and reactivity, which are essential for their application in organic synthesis and pharmaceutical development. The mass spectra of these compounds provide a characteristic fragmentation scheme that aids in their identification, especially in complex biological matrices .

科学研究应用

合成和结构-活性关系

已探索了N-(苄氧基)-2-氮杂螺[4.4]壬烷-1,3-二酮的类似物的合成和抗惊厥活性,其中包括与7,7-二氟-2-氮杂螺[4.4]壬烷结构相关的化合物。这些化合物显示出显著的抗惊厥活性,某些取代苄氧基化合物表现出明显的活性。研究利用了类似Topliss结构-活性和Craig图分析以及CLOG P分析的分析方法,以将物理化学参数与抗惊厥活性(Farrar et al., 1993)相关联。

螺环胺类化合物的合成方法

螺环胺类化合物的合成,包括具有与7,7-二氟-2-氮杂螺[4.4]壬烷类似核心结构的化合物,突显了这些化合物在具有显著生物活性的天然或合成产品中的作用。总结了用于合成这些螺环胺类化合物的各种策略,反映了它们具有挑战性的性质和由于其骨架和生物活性的新颖性而具有的潜在应用(Sinibaldi & Canet, 2008)。

化学合成和应用

用于2-氧杂-7-氮杂螺[4.4]壬烷-8,9-二酮的一锅法合成方法展示了合成螺环化合物的方法进展。这些化合物通过Mn(III)基反应以良好的产率合成,展示了简单的程序和易于产品分离,这对于为各种应用创建7,7-二氟-2-氮杂螺[4.4]壬烷的衍生物可能是相关的(Huynh, Nguyen, & Nishino, 2017)。

先进材料应用

涉及含氟化合物的半互穿聚合物网络的研究,类似于7,7-二氟-2-氮杂螺[4.4]壬烷的氟化特性,探索了具有增强机械性能、热行为和质子导电性的材料的合成和性质。这类研究对于开发具有特定技术和工业应用的新材料至关重要(Jiang et al., 2014)。

属性

IUPAC Name |

8,8-difluoro-2-azaspiro[4.4]nonane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N/c9-8(10)2-1-7(5-8)3-4-11-6-7/h11H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBBRLRICKDMFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC12CCNC2)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7-Difluoro-2-azaspiro[4.4]nonane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

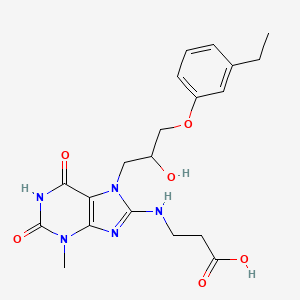

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2553990.png)

![Ethyl 2-((1aR,1bR,4ar,5aR)-3,3-dimethyltetrahydro-1aH-oxireno[2',3':3,4]cyclopenta[1,2-d][1,3]dioxol-1a-yl)acetate](/img/structure/B2553996.png)

![N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2553997.png)

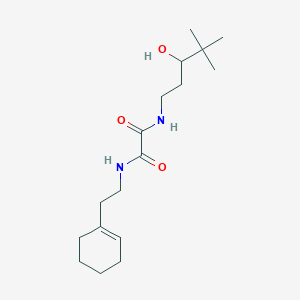

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2554001.png)

![1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2554002.png)

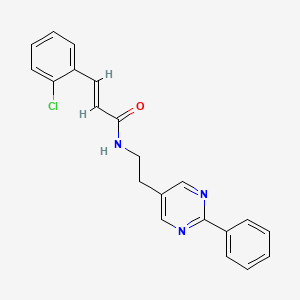

![2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2554007.png)